molecular formula C9H13N3O3 B11735301 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid

2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B11735301
M. Wt: 211.22 g/mol
InChI Key: YQMPETOXRPDLOH-UHFFFAOYSA-N
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Description

2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

The synthesis of 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction rates and product yields .

Chemical Reactions Analysis

2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

2-[3-(dimethylcarbamoyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C9H13N3O3/c1-6(9(14)15)12-5-4-7(10-12)8(13)11(2)3/h4-6H,1-3H3,(H,14,15)

InChI Key

YQMPETOXRPDLOH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=CC(=N1)C(=O)N(C)C

Origin of Product

United States

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